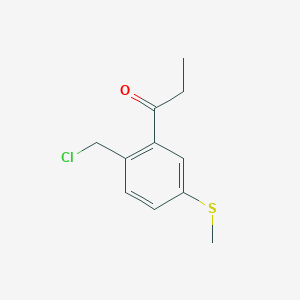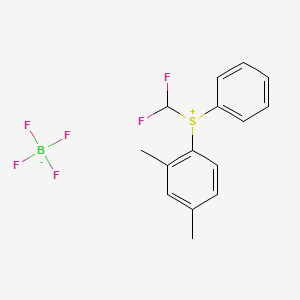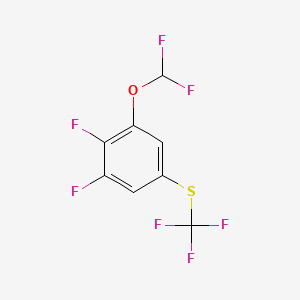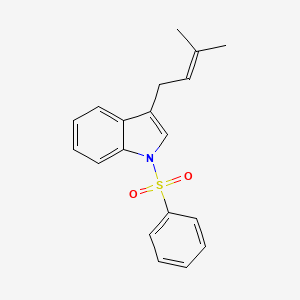![molecular formula C14H13Cl4N B14063391 [2-Chloro-3-(2,4,6-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine](/img/structure/B14063391.png)
[2-Chloro-3-(2,4,6-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2-Chloro-3-(2,4,6-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine: is a complex organic compound characterized by its unique structure, which includes multiple chlorine atoms and a dimethylamine group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [2-Chloro-3-(2,4,6-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine typically involves multiple steps, starting from readily available precursors. One common method involves the chlorination of a phenyl ring followed by the introduction of a dimethylamine group. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination processes, followed by purification steps such as distillation or crystallization. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, often facilitated by strong oxidizing agents, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the removal of chlorine atoms or the reduction of other functional groups.
Substitution: The compound is prone to nucleophilic substitution reactions, where chlorine atoms can be replaced by other nucleophiles such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Hydroxylamine, ammonia.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chlorinated quinones, while reduction can produce dechlorinated amines.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a precursor for synthesizing more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound are studied for their potential biological activity, including antimicrobial and anticancer properties.
Medicine
The compound and its derivatives are investigated for their potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals, including dyes and agrochemicals.
Mécanisme D'action
The mechanism by which [2-Chloro-3-(2,4,6-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors, leading to the modulation of biochemical pathways. The exact mechanism can vary depending on the specific application and the derivative used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- [2-Chloro-3-(2,4,6-trichlorocyclohexa-2,4-dienyl)-phenyl]-methyl-amine
- [2-Chloro-3-(2,4,6-trichlorocyclohexa-2,4-dienyl)-phenyl]-ethyl-amine
Uniqueness
The uniqueness of [2-Chloro-3-(2,4,6-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine lies in its specific arrangement of chlorine atoms and the presence of a dimethylamine group. This structure imparts distinct chemical properties, such as reactivity and stability, making it suitable for various applications that similar compounds may not be able to achieve.
Propriétés
Formule moléculaire |
C14H13Cl4N |
|---|---|
Poids moléculaire |
337.1 g/mol |
Nom IUPAC |
2-chloro-N,N-dimethyl-3-(2,4,6-trichlorocyclohexa-2,4-dien-1-yl)aniline |
InChI |
InChI=1S/C14H13Cl4N/c1-19(2)12-5-3-4-9(14(12)18)13-10(16)6-8(15)7-11(13)17/h3-7,10,13H,1-2H3 |
Clé InChI |
DWYWCDSYYTTWBA-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1=CC=CC(=C1Cl)C2C(C=C(C=C2Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[1-(4-Hydroxy-3-methoxyphenyl)ethyl]-2,6-dimethoxyphenol](/img/structure/B14063311.png)
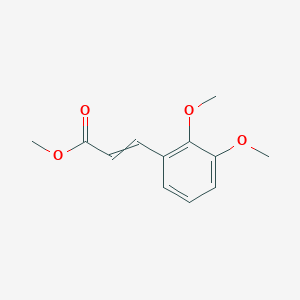
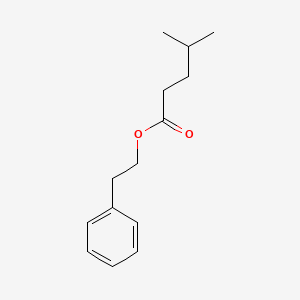
![(2S,3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-hydroxy-3-(4-methylphenyl)propanoic acid](/img/structure/B14063318.png)

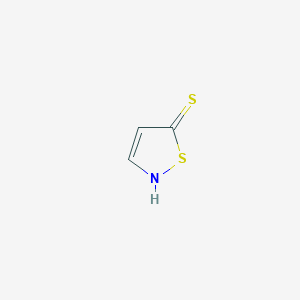
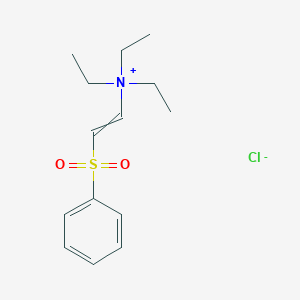

![2-(Chloromethyl)-8-iodoimidazo[1,2-a]pyridine](/img/structure/B14063372.png)
![N-(4-methylbenzo[d]thiazol-2-yl)-1H-imidazole-1-carbothioamide](/img/structure/B14063375.png)
